N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a compound with a molecular formula of C19H16N4O3S and a molecular weight of 380.42. This compound is part of the imidazo[1,2-b]pyridazine family, which has been studied for its potential therapeutic applications, particularly as kinase inhibitors .
Preparation Methods
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves several steps. One common method includes the formation of the imidazo[1,2-b]pyridazine core through multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions typically require specific catalysts and conditions to ensure the correct formation of the heterocyclic ring. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide has been explored for its potential in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as a kinase inhibitor, particularly targeting TAK1 kinase, which is involved in cell growth and apoptosis.
Medicine: Research indicates its potential use in treating multiple myeloma, a type of blood cancer.
Industry: It can be used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves the inhibition of TAK1 kinase. TAK1 is a serine/threonine kinase that plays a crucial role in cell signaling pathways related to inflammation, apoptosis, and cell survival . By inhibiting TAK1, this compound can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide can be compared to other imidazo[1,2-b]pyridazine derivatives, such as:
6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but may have different substituents that affect their potency and selectivity.
Pyridazine and pyridazinone derivatives: These compounds have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which allows for potent inhibition of TAK1 kinase at nanomolar concentrations .
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-26-19-11-10-18-20-17(13-23(18)21-19)14-6-5-7-15(12-14)22-27(24,25)16-8-3-2-4-9-16/h2-13,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIIZCMQSHCFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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